molecular formula C24H19F3N2 B2426966 2-(4-methylstyryl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole CAS No. 400078-12-8

2-(4-methylstyryl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole

Cat. No.: B2426966
CAS No.: 400078-12-8
M. Wt: 392.425
InChI Key: WMAWUEVFBCPWKI-BUHFOSPRSA-N
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Description

2-(4-methylstyryl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole core, substituted with a 4-methylstyryl group and a 3-(trifluoromethyl)benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylstyryl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the 4-Methylstyryl Group: The 4-methylstyryl group can be introduced via a Heck coupling reaction between a 4-methylstyrene and the benzimidazole derivative.

    Introduction of the 3-(Trifluoromethyl)benzyl Group: The 3-(trifluoromethyl)benzyl group can be introduced through a nucleophilic substitution reaction using a suitable benzyl halide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylstyryl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized side chains.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

2-(4-methylstyryl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-methylstyryl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylstyryl)-1H-benzimidazole
  • 1-[3-(trifluoromethyl)benzyl]-1H-benzimidazole
  • 2-(4-methylstyryl)-1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole

Uniqueness

2-(4-methylstyryl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole is unique due to the presence of both the 4-methylstyryl and 3-(trifluoromethyl)benzyl groups, which confer distinct chemical and biological properties. The combination of these substituents enhances the compound’s potential for diverse biological activities and makes it a valuable target for further research and development.

Properties

IUPAC Name

2-[(E)-2-(4-methylphenyl)ethenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F3N2/c1-17-9-11-18(12-10-17)13-14-23-28-21-7-2-3-8-22(21)29(23)16-19-5-4-6-20(15-19)24(25,26)27/h2-15H,16H2,1H3/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMAWUEVFBCPWKI-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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